2,7-Dibromo-9-propan-2-ylfluoren-9-ol
Description
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is a brominated fluorene derivative with a hydroxyl group and an isopropyl substituent at the 9-position.
Properties
Molecular Formula |
C16H14Br2O |
|---|---|
Molecular Weight |
382.09 g/mol |
IUPAC Name |
2,7-dibromo-9-propan-2-ylfluoren-9-ol |
InChI |
InChI=1S/C16H14Br2O/c1-9(2)16(19)14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)16/h3-9,19H,1-2H3 |
InChI Key |
RCFRPKOOLHOVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-propan-2-ylfluoren-9-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-propan-2-ylfluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 9 can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2,7-Dibromo-9-propan-2-ylfluoren-9-one.
Reduction: 2,7-Dihydro-9-propan-2-ylfluoren-9-ol.
Substitution: 2,7-Diamino-9-propan-2-ylfluoren-9-ol or 2,7-Dialkyl-9-propan-2-ylfluoren-9-ol.
Scientific Research Applications
2,7-Dibromo-9-propan-2-ylfluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for studying biological processes and interactions.
Industry: Used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol with structurally related fluorene derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Fluorene Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Stability
- Alkyl Chains : Long alkyl groups (e.g., dioctyl, didodecyl) enhance solubility in organic solvents and reduce melting points, making them suitable for solution-processed materials like OLEDs . Shorter branched chains (e.g., propan-2-yl) may offer a balance between solubility and steric hindrance.
- Aromatic vs. Alkyl Groups : The phenyl-substituted derivative (2,7-Dibromo-9-phenyl-9H-fluoren-9-ol) exhibits higher rigidity and thermal stability (m.p. 165°C) compared to alkyl-substituted analogs .
Reactivity and Functionalization Bromine atoms at positions 2 and 7 enable Suzuki-Miyaura and Ullmann-type cross-coupling reactions, critical for synthesizing conjugated polymers or small molecules in optoelectronics . Hydroxyl groups (e.g., in 2,7-Dihydroxy-9-fluorenone) increase polarity and participation in hydrogen bonding, expanding utility in pharmaceutical intermediates .
Applications in Materials Science
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